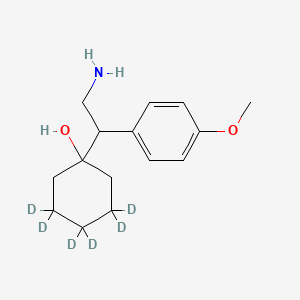

D,L-N,N-Didesmethyl Venlafaxine-d6

Description

BenchChem offers high-quality D,L-N,N-Didesmethyl Venlafaxine-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D,L-N,N-Didesmethyl Venlafaxine-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1020719-37-2 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

255.38 g/mol |

IUPAC Name |

1-[2-amino-1-(4-methoxyphenyl)ethyl]-3,3,4,4,5,5-hexadeuteriocyclohexan-1-ol |

InChI |

InChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3/i2D2,3D2,4D2 |

InChI Key |

SUQHIQRIIBKNOR-PWDWWLAZSA-N |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN)C2=CC=C(C=C2)OC)O)[2H] |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Comparative Profiling of O-desmethylvenlafaxine and N,N-didesmethylvenlafaxine

This technical guide provides an in-depth comparative analysis of O-desmethylvenlafaxine (ODV) and N,N-didesmethylvenlafaxine (N,N-DDV) .

While ODV is the primary pharmacologically active metabolite (marketed as Desvenlafaxine), N,N-DDV represents a distinct structural analog—often encountered as a synthetic intermediate or minor metabolic degradant—characterized by the complete removal of the methyl groups from the amine terminus.

Executive Summary

O-desmethylvenlafaxine (ODV) is the major active metabolite of venlafaxine, formed via CYP2D6-mediated O-demethylation.[1][2][3][4][5] It retains the tertiary amine structure and equipotent serotonin-norepinephrine reuptake inhibition (SNRI) activity of the parent drug.

N,N-didesmethylvenlafaxine (N,N-DDV) is a primary amine analog formed by the loss of both methyl groups from the nitrogen atom. Unlike ODV, N,N-DDV is pharmacologically negligible in clinical settings but is critical in impurity profiling , synthetic chemistry (as a precursor), and forensic toxicology as a marker of deep metabolic clearance or synthesis byproducts.

Key Differentiators at a Glance

| Feature | O-desmethylvenlafaxine (ODV) | N,N-didesmethylvenlafaxine (N,N-DDV) |

| CAS Registry | 93413-62-8 | 149289-30-5 |

| Molecular Weight | 263.38 g/mol | 249.35 g/mol |

| Chemical Nature | Phenol, Tertiary Amine | Methoxybenzene, Primary Amine |

| Pharmacology | Active SNRI (Drug: Desvenlafaxine) | Inactive / Trace Metabolite |

| Primary Enzyme | CYP2D6 | CYP3A4 (Sequential N-demethylation) |

| Detection (LC-MS) | m/z 264.2 [M+H]+ | m/z 250.2 [M+H]+ |

Structural & Physicochemical Divergence

The core difference lies in the site of demethylation. Venlafaxine contains two distinct sites susceptible to metabolic cleavage: the methoxy group on the phenyl ring and the dimethylamino group on the ethyl chain.

Chemical Structure Analysis

-

ODV (Phenolic Character): The methoxy group (-OCH₃) is cleaved to a hydroxyl group (-OH). The dimethylamino group remains intact. This phenolic hydroxyl significantly increases polarity and water solubility, facilitating Phase II glucuronidation.

-

N,N-DDV (Primary Amine Character): The methoxy group remains intact. Both methyl groups on the nitrogen are removed, converting the tertiary amine (-N(CH₃)₂) into a primary amine (-NH₂). This drastically alters the basicity (pKa) and lipophilicity of the molecule.

Visualization of Structural Pathways

The following diagram illustrates the divergent formation pathways from the parent compound Venlafaxine.

Figure 1: Divergent metabolic pathways of Venlafaxine.[3][5][6][7][8][9] ODV is the therapeutic product, while N,N-DDV represents the endpoint of the N-demethylation pathway.

Pharmacological Profile & Mechanism[1][5][6][10][11][12]

O-desmethylvenlafaxine (ODV)

ODV is the "active moiety" of Venlafaxine.[1][2][3][5][6][7][8][10][11][12][13] In clinical practice, the efficacy of Venlafaxine is driven by the sum of the parent drug and ODV.

-

Mechanism: Potent inhibitor of Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

-

Binding Affinity: ODV exhibits binding affinities (Ki) nearly identical to Venlafaxine (SERT Ki ≈ 40 nM; NET Ki ≈ 500 nM).

-

Clinical Status: Marketed as Desvenlafaxine Succinate (Pristiq®). It bypasses the CYP2D6 metabolic step, making it advantageous for "poor metabolizers."

N,N-didesmethylvenlafaxine (N,N-DDV)

N,N-DDV is pharmacologically distinct and generally considered inactive or of low potency in the context of antidepressant therapy.

-

Mechanism: Primary amines in this structural class often lose significant affinity for SERT/NET compared to their secondary (N-desmethyl) and tertiary (Venlafaxine) counterparts.

-

Toxicological Relevance: While not a therapeutic target, N,N-DDV accumulation can occur in overdose scenarios or in patients with severe CYP2D6/CYP3A4 impairment, serving as a marker of metabolic saturation.

-

Synthetic Relevance: N,N-DDV is frequently used as a starting material in the synthesis of Venlafaxine (via Eschweiler-Clarke methylation), making it a critical "Process Impurity" to monitor in CMC (Chemistry, Manufacturing, and Controls) studies.

Analytical Protocol: LC-MS/MS Separation

Distinguishing these metabolites requires precise chromatography due to their structural similarity. The following protocol outlines a self-validating method for separating ODV, N,N-DDV, and the parent drug.

Methodological Parameters

-

Instrumentation: UPLC coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Proton source).

-

B: Acetonitrile (Organic modifier).

-

MRM Transitions (Quantification)

The mass-to-charge (m/z) ratios differ due to the specific loss of methyl groups.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Retention Order |

| Venlafaxine | 278.2 | 58.0 | 30 | Late |

| ODV | 264.2 | 58.0 | 28 | Mid |

| N,N-DDV | 250.2 | 121.0* | 35 | Early |

Note: The product ion 58.0 (dimethylamine fragment) is characteristic of Venlafaxine and ODV. N,N-DDV lacks the dimethylamine group, so it typically fragments to the tropylium ion or other backbone fragments (m/z 121 or 107).

Analytical Workflow Diagram

Figure 2: Workflow for the simultaneous quantification of Venlafaxine metabolites.

Clinical & Research Implications

Pharmacogenomics (CYP2D6)

-

ODV Ratio: The ratio of Venlafaxine to ODV is the gold standard biomarker for CYP2D6 phenotype.[1] Poor Metabolizers (PM) have low ODV levels.[1]

-

N,N-DDV Relevance: In CYP2D6 PMs, the metabolic flux shifts toward the CYP3A4 pathway (N-demethylation).[5][14] Consequently, levels of N-desmethylvenlafaxine (NDV) and potentially N,N-DDV may be elevated relative to Extensive Metabolizers (EM).

Scientist's Note on Nomenclature

Researchers must distinguish between N,N-didesmethylvenlafaxine (Primary amine, methoxy intact) and N,O-didesmethylvenlafaxine (Secondary amine, phenol).

-

N,O-didesmethylvenlafaxine is the terminal metabolite formed when both CYP2D6 and CYP3A4 act on the molecule.[14]

-

N,N-didesmethylvenlafaxine is rare in vivo but common in in vitro synthesis or degradation studies. Ensure you are tracking the correct mass (250 vs 236 Da).

References

-

Wyeth Pharmaceuticals. (2022). Pristiq (desvenlafaxine) Prescribing Information. U.S. Food and Drug Administration.[15] [Link]

-

PubChem. (2024).[16] N,N-Didesmethylvenlafaxine Compound Summary. National Center for Biotechnology Information. [Link]

-

Shamsipur, M., & Fattahi, N. (2011). Extraction and determination of venlafaxine and its main metabolites in human biological fluids. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

King, B. et al. (2016). Venlafaxine and Desvenlafaxine: Differences and Similarities. Psychopharmacology Institute. [Link]

-

Sangkuhl, K., et al. (2014). PharmGKB summary: Venlafaxine pathway. Pharmacogenetics and Genomics. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Distribution of venlafaxine and its O-desmethyl metabolite in human milk and their effects in breastfed infants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. psychiatriapolska.pl [psychiatriapolska.pl]

- 5. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychscenehub.com [psychscenehub.com]

- 7. Frontiers | Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication [frontiersin.org]

- 8. active metabolite o-desmethylvenlafaxine: Topics by Science.gov [science.gov]

- 9. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 11. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ClinPGx [clinpgx.org]

- 14. SMPDB [smpdb.ca]

- 15. mhc [mhc.kglmeridian.com]

- 16. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Didesmethyl Venlafaxine in Antidepressant Metabolism: A Core Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Venlafaxine, a frontline serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes complex and highly variable hepatic metabolism, which is critical to its therapeutic efficacy and safety profile. While its major active metabolite, O-desmethylvenlafaxine (ODV), is well-characterized, the broader metabolic landscape, including secondary and tertiary metabolites, offers deeper insights into the drug's disposition. This guide provides a detailed examination of the complete metabolic cascade of venlafaxine, with a specific focus on the formation and significance of N,O-didesmethylvenlafaxine (DDV). We will explore the enzymatic pathways, the profound influence of pharmacogenetics, particularly CYP2D6 and CYP2C19 polymorphisms, and the analytical methodologies required for comprehensive profiling. This paper posits that understanding the complete metabolic signature, including seemingly minor metabolites like DDV, is essential for advancing personalized medicine in antidepressant therapy.

Introduction to Venlafaxine: A Dual-Action Antidepressant

Venlafaxine is a synthetic phenethylamine bicyclic derivative widely prescribed for the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), social anxiety disorder, and panic disorder[1]. Its therapeutic effect is rooted in its ability to potentiate neurotransmitter activity in the central nervous system[1][2]. It achieves this by potently inhibiting the reuptake of serotonin and norepinephrine, and to a lesser extent, dopamine[3][4][5]. Unlike many other antidepressants, venlafaxine and its primary active metabolite, ODV, exhibit no significant affinity for muscarinic, histaminergic, or α-1 adrenergic receptors, which is hypothesized to reduce certain side effects like anticholinergic or sedative effects[2].

Following oral administration, venlafaxine is well-absorbed (at least 92%) and undergoes extensive first-pass metabolism in the liver[1][3]. This metabolic process is the primary determinant of its pharmacokinetic profile and is subject to substantial interindividual variability, making it a key area of study for researchers and clinicians.

The Metabolic Landscape of Venlafaxine

The biotransformation of venlafaxine is a multi-step process involving several cytochrome P450 (CYP) enzymes, leading to a cascade of metabolites. The primary pathways are O-demethylation and N-demethylation, which produce pharmacologically active and inactive compounds. The interplay between these pathways is heavily influenced by an individual's genetic makeup.

The key metabolites in this cascade are:

-

O-desmethylvenlafaxine (ODV): The major and pharmacologically active metabolite.

-

N-desmethylvenlafaxine (NDV): A less prominent metabolite with weaker activity.

-

N,O-didesmethylvenlafaxine (DDV or NODV): A downstream metabolite formed from both ODV and NDV.

The overall metabolic pathway illustrates the central role of CYP enzymes in determining the ultimate fate of venlafaxine in the body.

Caption: Metabolic Pathway of Venlafaxine.

Causality of Metabolic Pathways and Pharmacogenetic Influence

The Dominant Pathway: O-demethylation via CYP2D6

The principal metabolic route for venlafaxine is O-demethylation to form ODV[1]. This conversion is almost exclusively catalyzed by the CYP2D6 isoenzyme[1][6][7][8][9]. The significance of this pathway is twofold:

-

Pharmacological Activity: ODV is not merely a byproduct; it is a potent SNRI with a pharmacological profile similar to the parent compound[1][10][11]. It is marketed as the antidepressant desvenlafaxine[1][6][12]. The combined plasma concentrations of venlafaxine and ODV are considered the "active moiety" responsible for the therapeutic effect[13].

-

Pharmacogenetic Variability: The CYP2D6 gene is highly polymorphic, leading to distinct phenotypes with varying enzyme activity[1]. This genetic variability is a primary driver of the wide interindividual differences observed in venlafaxine plasma concentrations[14].

-

Poor Metabolizers (PMs): Lacking functional CYP2D6 activity, PMs exhibit significantly reduced conversion of venlafaxine to ODV. This leads to higher plasma concentrations of the parent drug and lower concentrations of ODV[6][7][9][15]. These individuals are at an increased risk of concentration-dependent side effects[3][9]. The venlafaxine-to-ODV metabolic ratio is a strong predictor of PM status[7].

-

Intermediate Metabolizers (IMs): With reduced enzyme function, IMs show a metabolic profile between PMs and EMs.

-

Extensive (Normal) Metabolizers (EMs): With normal enzyme activity, EMs display a balanced metabolic profile.

-

Ultrarapid Metabolizers (UMs): Carrying multiple copies of the CYP2D6 gene, UMs metabolize venlafaxine very rapidly, leading to lower venlafaxine and higher ODV concentrations, which may result in therapeutic failure at standard doses[16][17].

-

Secondary Pathways: N-demethylation and the Role of CYP2C19/CYP3A4

Venlafaxine can also undergo N-demethylation to form N-desmethylvenlafaxine (NDV), a pathway catalyzed by CYP3A4 and CYP2C19[1][6][8]. NDV is considered a minor metabolite with significantly weaker pharmacological activity compared to venlafaxine and ODV[1][6][10].

While this is typically a minor route, its relevance increases when the primary CYP2D6 pathway is compromised. In CYP2D6 poor metabolizers, the metabolic flux is shunted towards N-demethylation, resulting in significantly higher plasma concentrations of NDV compared to extensive metabolizers[6]. Polymorphisms in the CYP2C19 gene can also contribute to variability in venlafaxine metabolism, particularly in individuals who are also CYP2D6 poor or intermediate metabolizers[18][19].

Didesmethyl Venlafaxine (DDV): The Tertiary Metabolite

Formation and Enzymology

Didesmethyl venlafaxine (N,O-didesmethylvenlafaxine or DDV) is a downstream product formed from the further metabolism of both ODV (via N-demethylation) and NDV (via O-demethylation)[1][6]. This tertiary step is catalyzed by a combination of enzymes, including CYP2C19, CYP2D6, and/or CYP3A4[6]. The formation of DDV represents a convergence point for the two initial metabolic pathways.

Pharmacological Significance

DDV is considered a minor metabolite with no known significant pharmacological effect[1][6]. Its primary role in the context of antidepressant metabolism is as an indicator of the overall metabolic process and enzyme capacity. Elevated levels of DDV, particularly in relation to its precursors, can provide clues about the activity of the various CYP enzymes involved in the entire cascade. For instance, its concentration is one of several metrics used in therapeutic drug monitoring to build a complete pharmacokinetic picture for a patient[14].

Data Summary: Venlafaxine and its Metabolites

The following table summarizes the key characteristics of venlafaxine and its primary and secondary metabolites, providing a clear comparison of their properties and clinical relevance.

| Compound | Abbreviation | Formation Enzyme(s) | Pharmacological Activity | Clinical Relevance |

| Venlafaxine | VEN | - (Parent Drug) | Potent SNRI[4][5] | Therapeutic agent; high concentrations in CYP2D6 PMs associated with side effects[3]. |

| O-desmethylvenlafaxine | ODV | CYP2D6 (major)[1][6][7] | Potent SNRI, similar to VEN[1][10] | Major active metabolite; part of the "active moiety"; marketed as desvenlafaxine[6]. |

| N-desmethylvenlafaxine | NDV | CYP3A4, CYP2C19[1][6] | Weak SNRI[1][6] | Minor pathway; elevated in CYP2D6 PMs[6]. |

| N,O-didesmethylvenlafaxine | DDV | CYP2C19, CYP2D6, CYP3A4[6] | Inactive[1][6] | Indicator of downstream metabolic flux; completes the pharmacokinetic profile. |

Analytical Protocol: Quantification in Biological Matrices

Therapeutic Drug Monitoring (TDM) is a valuable tool for optimizing venlafaxine therapy due to the high pharmacokinetic variability driven by genetic and clinical factors[13][18][20]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of venlafaxine and its metabolites, including DDV, in plasma[21].

Step-by-Step LC-MS/MS Protocol

This protocol provides a self-validating framework for the accurate measurement of venlafaxine, ODV, NDV, and DDV.

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma (patient sample, calibrator, or quality control) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of an internal standard (IS) working solution (e.g., venlafaxine-d6) to each tube to account for extraction variability.

-

Add 300 µL of a precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to precipitate plasma proteins[22].

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

Chromatographic Separation (UPLC/HPLC):

-

Column: A C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm) is typically used for separation[23].

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is used to separate the analytes based on their polarity. A typical run time is 5-10 minutes.

-

Flow Rate: 0.4-0.5 mL/min[23].

-

Column Temperature: Maintained at 30-40°C for reproducibility[23].

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Example MRM Transitions:

-

Venlafaxine: m/z 278 → 58

-

ODV: m/z 264 → 58

-

NDV: m/z 264 → 44

-

DDV: m/z 250 → 58

-

Venlafaxine-d6 (IS): m/z 284 → 64

-

-

-

Quantification and Validation:

-

A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the known concentrations of the calibrators. A linear regression with weighting (e.g., 1/x²) is applied[23].

-

The concentrations of the patient samples are determined by interpolating their peak area ratios from the calibration curve.

-

The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability[21].

-

Caption: Workflow for LC-MS/MS Quantification of Venlafaxine Metabolites.

Conclusion: Towards Precision Pharmacotherapy

The metabolic pathway of venlafaxine is a classic example of how pharmacogenetics dictates drug disposition and clinical outcomes. While O-desmethylvenlafaxine is rightly recognized as the key active metabolite, a comprehensive understanding of the entire metabolic cascade, including the formation of N-desmethylvenlafaxine and the subsequent generation of Didesmethyl Venlafaxine , is crucial.

The role of Didesmethyl Venlafaxine is not as a direct therapeutic agent, but as a critical piece of the pharmacokinetic puzzle. Its measurement provides a more complete picture of metabolic flux, especially in individuals with compromised CYP2D6 or CYP2C19 activity. For drug development professionals and researchers, profiling these downstream, inactive metabolites can elucidate the full impact of genetic polymorphisms and drug-drug interactions. By integrating pharmacogenetic testing with comprehensive therapeutic drug monitoring that includes all major and minor metabolites, clinicians can move beyond one-size-fits-all dosing towards truly individualized antidepressant therapy, ultimately improving efficacy and minimizing the risk of adverse events.

References

- Hermann, M., et al. (2002). Therapeutic drug monitoring of racemic venlafaxine and its main metabolites in an everyday clinical setting. PubMed.

- SMPDB Team. (2013).

- PharmGKB. (2013).

- Thour, A., & Marwaha, R. (2024). Venlafaxine.

- Wikipedia contributors. (n.d.). Venlafaxine. Wikipedia.

- Dean, L. (2015). Venlafaxine Therapy and CYP2D6 Genotype. Medical Genetics Summaries - NCBI Bookshelf.

- Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices.

- DPWG. (n.d.). CYP2D6: Venlafaxine. Dutch Pharmacogenetics Working Group.

- BenchChem Technical Support Team. (2025).

- Román, M., et al. (2026).

- Hansen, M. R., et al. (2017). Therapeutic Drug Monitoring of Venlafaxine in an Everyday Clinical Setting: Analysis of Age, Sex and Dose Concentration Relation. Basic & Clinical Pharmacology & Toxicology.

- Wesołowska, A., et al. (n.d.). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices.

- Colby, C., et al. (2024). Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. PubMed.

- Wesołowska, A., et al. (2025). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices.

- de Vos, A., et al. (2009). Depressive effect of an antidepressant: therapeutic failure of venlafaxine in a case lacking CYP2D6 activity. Annals of Clinical Biochemistry.

- Carlsson, B., et al. (n.d.). Influence of CYP2D6 genotype on the disposition of the enantiomers of venlafaxine and its major metabolites in postmortem femoral blood. DiVA.

- Faria, M. J., et al. (2025). Role of CYP2D6 in the stereoselective disposition of venlafaxine in humans.

- Unno, M., et al. (2021).

- Li, Y., et al. (2025). Therapeutic Drug Monitoring for Individualized Antidepressant Treatment. Drug Design, Development and Therapy.

- Zhang, Y., et al. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence.

- FDA. (n.d.). Effexor®(venlafaxine hydrochloride)Tablets.

- PharmGKB. (2019). Annotation of DPWG Guideline for venlafaxine and CYP2D6. ClinPGx.

- Dean, L. (2015). Venlafaxine Therapy and CYP2D6 Genotype. NCBI.

- Fabbri, C., et al. (2025). Conducting Therapeutic Drug Monitoring of Venlafaxine in the Context of Individualization of Pharmacotherapy for Depression.

- DailyMed. (n.d.). Venlafaxine Tablets, USP Rx only. DailyMed.

- PharmGKB. (n.d.). venlafaxine. ClinPGx.

- Troy, S. M., et al. (n.d.). Introduction of a Composite Parameter to the Pharmacokinetics of Venlafaxine and Its Active O-desmethyl Metabolite. PubMed.

- Psychopharmacology Institute. (2016). Venlafaxine and Desvenlafaxine: Differences and Similarities. Psychopharmacology Institute.

- Haslemo, T., et al. (2025). Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D6*3, *4 or *5 allele.

- FDA. (2008). Phenotype.

- Nichols, A. I., et al. (2011). A Study to Evaluate the Effect of the Cytochrome P450 2D6-Deficient Phenotype on the Pharmacokinetics of Desvenlafaxine. Ovid.

- Fresson, S., et al. (2025). Should a Routine Genotyping of CYP2D6 and CYP2C19 Genetic Polymorphisms be Recommended to Predict Venlafaxine Efficacy in Depressed Patients Treated in Psychiatric Settings?.

- DailyMed. (n.d.). Venlafaxine Tablets, USP Rx only. DailyMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Venlafaxine Tablets, USP Rx only [dailymed.nlm.nih.gov]

- 3. Venlafaxine - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. antonpottegaard.dk [antonpottegaard.dk]

- 9. ildcare.nl [ildcare.nl]

- 10. ClinPGx [clinpgx.org]

- 11. Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic drug monitoring of racemic venlafaxine and its main metabolites in an everyday clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. s3.pgkb.org [s3.pgkb.org]

- 17. ClinPGx [clinpgx.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sysrevpharm.org [sysrevpharm.org]

- 23. gpsych.bmj.com [gpsych.bmj.com]

Technical Guide: Stability Profiling of Deuterated Venlafaxine Derivatives in Solution

Executive Summary: The Deuterium Advantage

The incorporation of deuterium (

However, the thermodynamic stability of the Carbon-Deuterium (C-D) bond does not guarantee stability in solution. This guide details the physicochemical risks—specifically Hydrogen-Deuterium Exchange (HDX) and acid-catalyzed degradation—and provides a self-validating workflow for assessing the integrity of deuterated Venlafaxine derivatives in aqueous and organic media.[1][2]

Physicochemical Basis of Stability

The Kinetic Isotope Effect (KIE)

The primary motivation for deuterating Venlafaxine is to retard the rate of O-demethylation to O-desmethylvenlafaxine (ODV).[1] This is governed by the difference in Zero Point Energy (ZPE) between C-H and C-D bonds.[2][3]

-

Bond Dissociation Energy (BDE): The C-D bond is shorter and stronger than the C-H bond.

-

Mechanism: CYP2D6 operates via a hydrogen atom abstraction mechanism.[1][2][3] The heavier mass of deuterium lowers the vibrational frequency, increasing the activation energy required for this abstraction (

).

Solution Stability Risks: The "Back-Exchange" Phenomenon

While C-D bonds are generally robust, stability in solution is dictated by the solvent environment and pH.[1]

-

Labile Protons (Instant Exchange): The hydroxyl (-OH) and amine (-NH) protons on Venlafaxine will exchange instantaneously with protic solvents (e.g.,

, -

Non-Labile Protons (C-D): Deuterium on the cyclohexyl ring or the methoxy group is stable unless specific catalytic conditions exist.[2][3]

Experimental Protocol: Solution Stability Profiling

This protocol is designed to differentiate between gross chemical degradation (bond breaking) and isotopic instability (D/H scrambling).[1][2][3]

Materials & Reagents[1][2][5]

-

Analyte: Deuterated Venlafaxine (e.g.,

-methoxy-Venlafaxine or -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Deuterium Oxide (

).[1][2][3] -

Buffer: 10 mM Ammonium Acetate (pH 4.5 and pH 9.0).

Workflow: Forced Degradation & Isotopic Integrity[1]

Step 1: Preparation of Stress Solutions Prepare 1 mg/mL stock solutions of the deuterated derivative in MeOH. Dilute to 100 µg/mL in the following media:

Step 2: Incubation Store samples at 60°C for up to 7 days. Aliquot samples at T=0, 24h, 72h, and 168h.[3]

Step 3: Quenching & Analysis

-

Neutralize acid/base samples to pH 7.0 immediately upon sampling.[1][2][3]

-

Critical Step: Dilute samples 1:10 in the mobile phase immediately prior to injection to minimize on-column exchange artifacts.

Analytical Method (LC-HRMS)

High-Resolution Mass Spectrometry (HRMS) is required to distinguish between metabolic loss and isotopic scrambling.[1][2][3]

| Parameter | Setting | Rationale |

| Column | C18 (2.1 x 50 mm, 1.7 µm) | High backpressure UPLC for rapid resolution of isotopologues.[1][2][3] |

| Mobile Phase A | 0.1% Formic Acid in | Proton source for ionization ( |

| Mobile Phase B | 0.1% Formic Acid in ACN | Organic modifier.[1][2][3] |

| Gradient | 5% B to 95% B over 5 min | Fast gradient to minimize on-column residence time. |

| Detection | Q-TOF or Orbitrap (ESI+) | Resolution > 30,000 to detect mass defects.[1][2][3] |

| Key Transition | Monitor Parent Ion ( | Detection of single D |

Visualizing the Stability Logic

Diagram: Metabolic Blockade vs. Chemical Stability

The following diagram illustrates the structural logic: where deuterium works (metabolic blocking) vs. where it is vulnerable (chemical exchange).[1][2][5]

Caption: Figure 1. Divergent pathways of metabolic stabilization (via KIE) versus chemical degradation/exchange risks in solution.

Diagram: Analytical Decision Tree

A self-validating workflow to determine if mass shifts are due to degradation or exchange.[1][2][3]

Caption: Figure 2. Analytical decision matrix for interpreting LC-MS stability data of deuterated compounds.

Comparative Stability Data

The following table summarizes expected stability profiles for Venlafaxine derivatives based on literature for the parent compound and general deuterated drug behaviors.

| Condition | Stress Factor | Venlafaxine (Parent) Stability | Deuterated Derivative Risk | Recommended Storage |

| Aqueous (pH 7) | Hydrolysis | Stable (>14 days at 25°C) | Low. C-D bond is stable at neutral pH.[1][2][3] | 4°C, protected from light.[1][3][6] |

| Acidic (pH 1-2) | Degradation (Peak at ~4.3 min) | Moderate. Risk of acid-catalyzed exchange at | Do not store in acid.[1][2][3] | |

| Basic (pH > 10) | Stable | Low. Ether linkages are base-stable.[1][2][3] | pH 7-9 preferred.[1][2][3] | |

| Oxidative | Variable (10-20% degradation) | High. Oxidation may strip the deuterated methyl group.[1][2][3] | Antioxidants (e.g., EDTA).[1][2][3] | |

| Metabolic | CYP2D6 | Rapid Demethylation ( | Improved. | N/A (In vivo parameter).[1][2][3] |

Note on Data Interpretation:

In the "Acidic" condition, if you observe a peak with the same retention time but a mass of

References

-

BenchChem. (2025).[1][2][3][7] An In-Depth Technical Guide to the Chemical Structure and Synthesis of Ansofaxine.[1][3] Retrieved from [1][2][3]

-

Selleck Chemicals. (2024).[1][2][3] Ansofaxine hydrochloride | 5-HT Receptor inhibitor.[1][2][3] Retrieved from [1][2][3]

-

MedChemExpress. (2024).[1][2][3] Venlafaxine-d6 hydrochloride | Stable Isotope.[1][2][3][6] Retrieved from [1][2][3]

-

ResearchGate. (2025). Assessment of stability in extemporaneously prepared venlafaxine solutions.[3][8][9] Retrieved from [1][2][3]

-

PharmGKB. (2015).[1][2][3][10] Venlafaxine Pathway, Pharmacokinetics.[1][3] Retrieved from [1][2][3]

-

Google Patents. (2009).[1][2][3] EP2125698B1 - Deuterated d9-Venlafaxine.[1][2][3] Retrieved from [1][2][3]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Ansofaxine hydrochloride | C24H32ClNO3 | CID 56955395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ansofaxine free base - Ace Therapeutics [acetherapeutics.com]

- 4. s3.pgkb.org [s3.pgkb.org]

- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

High-Sensitivity LC-MS/MS Method Development for D,L-N,N-Didesmethyl Venlafaxine-d6

Application Note: 2026-VEN-06

Abstract

This application note details the development and validation of a quantitative LC-MS/MS method for D,L-N,N-Didesmethyl Venlafaxine (DDV) , a primary amine metabolite of Venlafaxine, using its deuterated analog D,L-N,N-Didesmethyl Venlafaxine-d6 as the Internal Standard (IS). While O-desmethylvenlafaxine (ODV) is the primary active metabolite, quantification of the minor N-demethylated pathway (N-desmethyl and N,N-didesmethyl) is critical for comprehensive pharmacogenomic profiling (CYP2D6 vs. CYP2C19 phenotyping) and forensic toxicology. This protocol utilizes a Biphenyl stationary phase to maximize selectivity between structurally similar positional isomers and employs a "dilute-and-shoot" protein precipitation workflow for high throughput.

Introduction & Scientific Context

Metabolic Pathway and Clinical Relevance

Venlafaxine (VEN) is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) extensively metabolized in the liver.[1][2][3][4] The metabolic fate of VEN is a key indicator of enzymatic activity:

-

CYP2D6 drives O-demethylation to ODV (Major active metabolite).[1][2]

-

CYP2C19 drives N-demethylation to N-desmethylvenlafaxine (NDV).[1]

-

Secondary Metabolism: NDV is further demethylated to N,N-Didesmethylvenlafaxine (DDV) .

Unlike the parent compound (tertiary amine) and NDV (secondary amine), DDV is a primary amine . This structural difference significantly alters its retention behavior and fragmentation pattern in mass spectrometry, necessitating specific method optimization.

The Role of the Internal Standard (IS)

The use of D,L-N,N-Didesmethyl Venlafaxine-d6 is mandatory for accurate quantitation.

-

Matrix Effect Compensation: The d6-analog co-elutes with the analyte, experiencing the exact same ion suppression or enhancement from the plasma matrix.

-

Label Position Logic: Since N,N-DDV lacks methyl groups on the nitrogen, the deuterium labels in the d6 standard are located on the cyclohexyl ring or the propyl backbone , not the amine. This ensures the label is not lost during metabolic-like fragmentation in the source.

Chemical & Physical Properties[6][7]

| Property | Analyte (Native) | Internal Standard (IS) |

| Compound Name | D,L-N,N-Didesmethyl Venlafaxine | D,L-N,N-Didesmethyl Venlafaxine-d6 |

| Structure Type | Primary Amine / Cyclohexanol derivative | Deuterated Analog (Ring-labeled) |

| Molecular Formula | ||

| Molecular Weight | 249.35 g/mol | 255.39 g/mol |

| Monoisotopic Mass | 249.17 | 255.21 |

| Polarity | Positive ESI ( | Positive ESI ( |

| Precursor Ion (Q1) | 250.2 | 256.2 |

Method Development Strategy

Chromatographic Separation (The "Why")

Standard C18 columns often struggle to separate the polar primary amine (DDV) from the massive solvent front or from the isobaric interferences of other metabolites.

-

Selected Column: Restek Raptor Biphenyl (2.7 µm, 100 x 2.1 mm) or equivalent (e.g., Phenomenex Kinetex Biphenyl).

-

Mechanism: The Biphenyl phase provides enhanced

interactions with the aromatic ring of the Venlafaxine backbone. This creates superior selectivity for demethylated metabolites compared to alkyl-bonded phases (C18), ensuring DDV is fully resolved from O-desmethyl isomers.

Mass Spectrometry Source Parameters

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[5]

-

Source Temperature: High temperature (500°C+) is required to desolvate the aqueous mobile phase, but care must be taken not to thermally degrade the labile cyclohexanol hydroxyl group (in-source water loss).

Experimental Protocol

Reagents and Standards

-

Stock Solution: Dissolve 1 mg of D,L-N,N-Didesmethyl Venlafaxine-d6 in 1 mL Methanol (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute Stock to 50 ng/mL in 50:50 Methanol:Water.

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

Sample Preparation (Protein Precipitation)

This workflow is designed for Plasma/Serum.

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube or 96-well plate.

-

IS Addition: Add 20 µL of Working IS Solution (d6). Vortex gently.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile.

-

Vortex: Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of the supernatant to a fresh vial. Add 100 µL of Mobile Phase A (Water/Buffer). Note: This step matches the solvent strength to the initial gradient conditions to prevent peak broadening.

-

Injection: Inject 5 µL.

LC Gradient Conditions

-

Flow Rate: 0.4 mL/min

-

Column Temp: 40°C

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Load |

| 3.5 | 90 | Gradient Ramp |

| 4.5 | 90 | Wash |

| 4.6 | 10 | Re-equilibration |

| 6.0 | 10 | End |

MS/MS Parameters (MRM Table)

Note: Transitions are based on the loss of water (cyclohexanol dehydration) and fragmentation of the ethyl-phenyl bond.

| Analyte | Precursor (Q1) | Product (Q3) | CE (eV) | Type |

| N,N-DDV (Quant) | 250.2 | 232.2 | 18 | Quantifier (Loss of |

| N,N-DDV (Qual) | 250.2 | 121.1 | 30 | Qualifier (Methoxybenzyl) |

| N,N-DDV-d6 (IS) | 256.2 | 238.2 | 18 | IS Quantifier |

Critical Note on IS Transition: The d6 label is typically on the cyclohexyl ring. Therefore, the loss of water (-18 Da) retains the d6 label, shifting the fragment from 232 (native) to 238 (IS).

Visualizations

Metabolic Pathway Context

This diagram illustrates where the target analyte fits within the Venlafaxine metabolic tree.

Figure 1: Venlafaxine metabolic pathway highlighting the formation of N,N-Didesmethylvenlafaxine via the secondary N-demethylation route.

Analytical Workflow

Figure 2: Step-by-step "Dilute-and-Shoot" workflow for high-throughput analysis.

Validation Parameters & Acceptance Criteria

To ensure scientific integrity, the method must be validated against the following criteria (based on FDA Bioanalytical Method Validation Guidance):

-

Linearity:

. Expected range: 1.0 ng/mL to 500 ng/mL. -

Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

-

Precision: CV% < 15% ( < 20% at LLOQ).

-

Matrix Effect: Compare the response of the IS spiked in extracted plasma vs. neat solvent. The IS (d6) should compensate for any suppression, resulting in a normalized Matrix Factor close to 1.0.

Troubleshooting Guide

-

Issue: Low Sensitivity for N,N-DDV.

-

Cause: Primary amines protonate easily but can also adsorb to glass surfaces.

-

Solution: Use polypropylene vials and ensure the final injection solvent is not 100% organic (keep at least 40% aqueous to maintain solubility and peak shape).

-

-

Issue: Peak Tailing.

-

Cause: Interaction with silanols on the column.

-

Solution: Increase buffer concentration (Ammonium Formate) to 10mM or 20mM. The Biphenyl column is generally robust against this.

-

-

Issue: Signal interference in the IS channel.

-

Cause: Cross-talk from high concentrations of native Venlafaxine (if the mass resolution is poor) or isotopic contribution.

-

Solution: Ensure the d6 standard has high isotopic purity (>99%). The +6 Da shift is usually sufficient to avoid isotopic overlap from the native M+2/M+3 isotopes.

-

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

-

Sauer, J. M., et al. (2006). Disposition and metabolic fate of venlafaxine in mouse, rat, dog, and monkey. Drug Metabolism and Disposition.[1][2][5][6][7][8] [Link]

-

Restek Corporation. (2024). Raptor Biphenyl LC Columns: Application Note for Pain Management Panels. [Link]

-

PubChem. (2024).[9] N,N-Didesmethylvenlafaxine Compound Summary. National Library of Medicine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D6*3, *4 or *5 allele - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Venlafaxine-d6 | C17H27NO2 | CID 59807278 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Use of D,L-N,N-Didesmethyl Venlafaxine-d6 as an Internal Standard in Bioanalytical LC-MS/MS

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of D,L-N,N-Didesmethyl Venlafaxine-d6 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of venlafaxine's metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the foundational principles of internal standardization, the rationale for selecting a deuterated metabolite analog, and provide a detailed, field-proven protocol for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction: The Rationale for Precise Venlafaxine Quantification

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating major depressive disorder, anxiety, and panic disorders.[1][2] Following administration, venlafaxine undergoes extensive metabolism in the liver, primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6, to form its major active metabolite, O-desmethylvenlafaxine (ODV).[1][3][4] Other enzymes, including CYP3A4 and CYP2C19, produce minor metabolites such as N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (NODV).[3][5]

Given the pharmacokinetic variability introduced by genetic polymorphisms in CYP2D6, therapeutic drug monitoring (TDM) and pharmacokinetic studies often require the precise quantification of both the parent drug and its key metabolites.[1][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity and specificity.[6][7]

A cornerstone of robust LC-MS/MS bioanalysis is the use of an internal standard (IS).[8][9] An ideal IS is a compound added at a constant concentration to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis.[8][10] Stable isotope-labeled internal standards (SIL-IS), where one or more atoms of the analyte are replaced with a heavy isotope like deuterium (²H), are considered the most effective choice.[11][12] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences nearly identical ionization efficiency and matrix effects, yet is distinguishable by its higher mass-to-charge ratio (m/z).[11][12][13] This allows for highly accurate and precise quantification by normalizing the analyte's signal response to that of the SIL-IS.[13][14]

The Analyte Panel and the Role of the Internal Standard

While a deuterated version of the parent drug (e.g., Venlafaxine-d6) is the ideal IS for quantifying venlafaxine, a multiplexed assay designed to measure multiple metabolites may benefit from an IS that mirrors the physicochemical properties of those metabolites. D,L-N,N-Didesmethyl Venlafaxine-d6 is the SIL-IS counterpart to the metabolite N,N-Didesmethyl Venlafaxine. In this context, it serves two primary purposes:

-

Primary Role: It is the ideal internal standard for the accurate quantification of its direct, non-labeled analog, N,N-Didesmethyl Venlafaxine.

-

Extended Role: In a broader panel, it can serve as a structurally similar IS for other demethylated metabolites, provided that validation experiments confirm its ability to track their analytical behavior acceptably. For the highest accuracy, a dedicated SIL-IS for each analyte (e.g., Venlafaxine-d6 for Venlafaxine, O-Desmethyl Venlafaxine-d6 for ODV) is recommended by regulatory bodies.[8][13]

Venlafaxine Metabolic Pathway

The biotransformation of venlafaxine is critical to understanding the analyte panel. The diagram below illustrates the primary metabolic routes.

Caption: Primary metabolic pathways of Venlafaxine in the liver.

Bioanalytical Method Protocol

This protocol provides a validated starting point for the simultaneous quantification of Venlafaxine, O-Desmethylvenlafaxine (ODV), and N,N-Didesmethyl Venlafaxine using D,L-N,N-Didesmethyl Venlafaxine-d6 as the internal standard for the latter.

Materials and Reagents

-

Analytes: Venlafaxine HCl, O-Desmethylvenlafaxine, N,N-Didesmethyl Venlafaxine

-

Internal Standard: D,L-N,N-Didesmethyl Venlafaxine-d6

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (>18 MΩ·cm)

-

Matrix: Drug-free human plasma (K2-EDTA)

-

Supplies: 1.5 mL polypropylene microcentrifuge tubes, precision pipettes, centrifuge

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and the internal standard in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.

-

Working Standard Mixture: Prepare a combined working standard solution containing Venlafaxine, ODV, and N,N-Didesmethyl Venlafaxine by diluting the primary stocks in 50:50 (v/v) methanol:water. This solution is used to spike the calibration curve standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the D,L-N,N-Didesmethyl Venlafaxine-d6 primary stock with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Curve: Serially dilute the Working Standard Mixture to prepare spiking solutions. Spike 5 µL of each solution into 95 µL of blank human plasma to yield final concentrations spanning the desired analytical range (e.g., 1 to 1000 ng/mL). Include a blank (plasma only) and a zero sample (plasma + IS).[15]

-

QC Samples: Prepare QC samples in blank plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ)

-

Low QC (LQC): ~3x LLOQ

-

Medium QC (MQC): ~40-60% of the calibration range

-

High QC (HQC): ~80% of the calibration range

-

Sample Preparation: Protein Precipitation

This method is chosen for its speed and efficiency in removing the majority of plasma proteins.

-

Aliquot: Pipette 100 µL of each standard, QC, or unknown study sample into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of the 100 ng/mL Internal Standard Working Solution to every tube except the blank. This yields a final IS concentration of 10 ng/mL in the initial sample.

-

Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to ensure the analytes are in their protonated state for positive ion mode ESI.

-

Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental parameters. These should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) or UPLC System | Provides the necessary separation of analytes from matrix components. |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Offers excellent retention and separation for moderately polar compounds like venlafaxine and its metabolites. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes analyte ionization (protonation) for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the reversed-phase column. |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, providing good efficiency. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |

| Injection Vol. | 5 µL | Balances sensitivity with the need to avoid column overloading. |

| LC Gradient | See Table 2 | A gradient is essential to elute all analytes with good peak shape in a reasonable time. |

Table 2: LC Gradient Profile

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| MS System | Triple Quadrupole Mass Spectrometer | Required for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM). |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Analytes contain basic nitrogen atoms that are readily protonated. |

| MRM Transitions | See Table 4 | Specific precursor-to-product ion transitions provide high selectivity for each compound. |

| Source Temp. | 500°C | Optimizes desolvation of the mobile phase. |

| Gas 1 (Nebulizer) | 50 psi | Assists in droplet formation in the ESI source. |

| Gas 2 (Heater) | 50 psi | Aids in solvent evaporation. |

| Dwell Time | 50 ms | Ensures sufficient data points across each chromatographic peak for accurate integration. |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Venlafaxine | 278.2 | 121.1 | 25 |

| O-Desmethylvenlafaxine (ODV) | 264.2 | 107.1 | 28 |

| N,N-Didesmethyl Venlafaxine | 250.2 | 121.1 | 22 |

| D,L-N,N-Didesmethyl Venlafaxine-d6 (IS) | 256.2 | 121.1 | 22 |

Note: Collision energies are instrument-dependent and require optimization.

Data Analysis and System Suitability

-

Integration: Integrate the chromatographic peaks for each analyte and the internal standard.

-

Response Ratio: Calculate the peak area ratio of each analyte to the internal standard (Analyte Area / IS Area).

-

Calibration Curve: Generate a calibration curve by plotting the response ratio against the nominal concentration of the standards. Use a linear regression model with 1/x² weighting.

-

Quantification: Determine the concentration of the analytes in QC and unknown samples by interpolating their response ratios from the calibration curve.

-

Acceptance Criteria: For the analysis to be accepted, the calculated concentrations of at least 75% of QC samples must be within ±15% (±20% for LLOQ) of their nominal values, as recommended by FDA guidelines.[8][15]

Bioanalytical Workflow Visualization

The following diagram outlines the complete workflow from sample receipt to final data reporting.

Caption: Overview of the LC-MS/MS analytical workflow.

Conclusion and Best Practices

The use of a stable isotope-labeled internal standard is indispensable for achieving the accuracy and precision required in regulated bioanalysis. D,L-N,N-Didesmethyl Venlafaxine-d6 serves as an excellent internal standard for the quantification of its non-deuterated analog and can be incorporated into a broader method for monitoring venlafaxine and its other metabolites. Adherence to a validated protocol, including proper preparation of standards, robust sample preparation, and optimized LC-MS/MS conditions, is critical for generating reliable, high-quality data that can confidently support clinical and research objectives. Always perform full method validation according to regulatory guidelines before analyzing study samples.[9][16]

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google.

- venlafaxine - ClinPGx. (n.d.). PharmGKB.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc..

- Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI - NIH. (2015, July 27). National Center for Biotechnology Information.

- Effexor XR®(venlafaxine hydrochloride)Extended-Release Capsules - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration.

- A Technical Guide to Venlafaxine Metabolism and the Role of its Deuterated Analog - Benchchem. (2025, December). BenchChem.

- Venlafaxine - Wikipedia. (n.d.). Wikipedia.

- A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards - Benchchem. (2025). BenchChem.

- Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed. (2005, December 27). PubMed.

- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). ResolveMass Laboratories Inc..

- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - Food and Drug Administration. (n.d.). U.S. Food and Drug Administration.

- Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC North America.

- The Value of Deuterated Internal Standards - KCAS Bio. (2017, August 30). KCAS Bioanalytical & Biomarker Services.

- Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S. Food and Drug Administration.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025, October 30). YouTube.

- Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24). U.S. Food and Drug Administration.

Sources

- 1. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Venlafaxine - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fda.gov [fda.gov]

- 10. moh.gov.bw [moh.gov.bw]

- 11. resolvemass.ca [resolvemass.ca]

- 12. resolvemass.ca [resolvemass.ca]

- 13. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 14. m.youtube.com [m.youtube.com]

- 15. anivet.au.dk [anivet.au.dk]

- 16. fda.gov [fda.gov]

Application Note: High-Sensitivity Quantification of N,O-Didesmethylvenlafaxine via LC-MS/MS

This Application Note is designed as a comprehensive technical guide for the quantification of N,O-Didesmethylvenlafaxine (NODDV) using its deuterated internal standard, N,O-Didesmethylvenlafaxine-d6 (NODDV-d6) .

The protocol focuses on LC-MS/MS using Multiple Reaction Monitoring (MRM) , the gold standard for bioanalytical sensitivity and specificity.

Abstract

This protocol details the method development and validation for quantifying N,O-didesmethylvenlafaxine (NODDV), a secondary metabolite of the antidepressant Venlafaxine. While Venlafaxine and O-desmethylvenlafaxine (ODV) are routinely monitored, NODDV provides critical insights into CYP2D6 and CYP3A4 metabolic phenotypes. This method utilizes N,O-Didesmethylvenlafaxine-d6 as an internal standard to correct for matrix effects and recovery variances. The assay achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL using a simple Liquid-Liquid Extraction (LLE) workflow.

Biological Context & Analytical Challenge

Metabolic Pathway

Venlafaxine is metabolized primarily by CYP2D6 to form O-desmethylvenlafaxine (ODV, active) and by CYP3A4 to form N-desmethylvenlafaxine (NDV, inactive).[1] Both primary metabolites are further processed into N,O-didesmethylvenlafaxine (NODDV) .

-

Clinical Relevance: High levels of NODDV relative to ODV can indicate ultra-rapid CYP3A4 activity or poor CYP2D6 metabolism, making it a vital biomarker for pharmacogenomic studies.

Analytical Challenge: The Polarity Shift

Unlike the parent compound Venlafaxine, NODDV lacks both a methyl group on the oxygen (phenol) and one on the nitrogen (secondary amine). This makes NODDV significantly more polar, causing:

-

Early Elution: It elutes earlier on C18 columns, risking ion suppression from the void volume.

-

Fragmentation Changes: The loss of the dimethylamino group eliminates the characteristic m/z 58 fragment common to Venlafaxine and ODV, requiring distinct MRM transitions.

Metabolic Pathway Diagram

Figure 1: Venlafaxine metabolic cascade showing the dual-pathway formation of N,O-didesmethylvenlafaxine.[2]

Experimental Protocol

Materials & Reagents

-

Analyte: N,O-Didesmethylvenlafaxine HCl (Purity >98%).

-

Internal Standard: N,O-Didesmethylvenlafaxine-d6 HCl (Label usually on the cyclohexyl ring to prevent metabolic loss during storage/handling).

-

Solvents: LC-MS Grade Methanol, Acetonitrile, Water.

-

Additives: Formic Acid (FA), Ammonium Formate.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Mass Spectrometry Conditions (MRM Optimization)

The loss of the N-methyl and O-methyl groups changes the fragmentation pattern. The dominant fragment for NODDV is often the loss of water (

Ion Source: Electrospray Ionization (ESI) Positive Mode.[3][4] Spray Voltage: 4500 V. Source Temp: 500°C.

MRM Transition Table

| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Type | Rationale |

| NODDV | 250.2 | 232.2 | 100 | 25 | Quant | Loss of H₂O (Cyclohexanol dehydration) |

| NODDV | 250.2 | 107.1 | 100 | 35 | Qual | Hydroxybenzyl cation (Phenol moiety) |

| NODDV-d6 | 256.2 | 238.2 | 100 | 25 | Quant | Loss of H₂O (Retains d6 label) |

| ODV (Ref) | 264.2 | 58.1 | 50 | 30 | Quant | Dimethylamino fragment |

| Venlafaxine (Ref) | 278.2 | 58.1 | 50 | 30 | Quant | Dimethylamino fragment |

> Technical Note: Unlike Venlafaxine, NODDV does not produce a strong m/z 58 ion because it is a secondary amine (monomethyl), not a tertiary amine. The m/z 44 fragment (monomethylamine) is often too low in mass for stable detection in dirty matrices. Therefore, the water-loss transition (250.2

Chromatographic Conditions

Due to the polarity of NODDV, standard C18 columns may result in poor retention. A Phenyl-Hexyl or Polar-Embedded C18 column is recommended to engage the aromatic ring of the metabolite.

-

Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect HSS T3 (2.1 x 100 mm, 3 µm).

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

Gradient Profile:

-

0.0 - 1.0 min: 10% B (Hold to trap polar analytes).

-

1.0 - 5.0 min: 10%

90% B (Linear ramp). -

5.0 - 6.0 min: 90% B (Wash).

-

6.1 - 9.0 min: 10% B (Re-equilibration).

Sample Preparation Workflow

Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this assay as it removes phospholipids that cause ion suppression, particularly important when measuring minor metabolites like NODDV.

Workflow Diagram

Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for Venlafaxine metabolites.

Detailed Steps:

-

Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

-

IS Spike: Add 20 µL of NODDV-d6 working solution (100 ng/mL). Vortex briefly.

-

Basification: Add 50 µL of 0.1 M NaOH.

-

Why? Venlafaxine metabolites are basic. Increasing pH renders them uncharged (neutral), driving them into the organic solvent during extraction.

-

-

Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

-

Agitation: Vortex for 5 minutes; Centrifuge at 4,000 x g for 10 minutes.

-

Concentration: Transfer the upper organic layer to a clean tube. Evaporate under nitrogen stream at 40°C.

-

Reconstitution: Dissolve residue in 100 µL of Mobile Phase A/B (80:20). Vortex well.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following acceptance criteria must be met for every analytical run:

Linearity & Range

-

Range: 0.5 ng/mL to 500 ng/mL.

-

Model: Linear regression (

) with -

Criterion: Correlation coefficient (

) must be

Quality Control (QC) Levels

Run QCs at three levels in quintuplicate (n=5):

-

LQC (Low): 1.5 ng/mL (3x LLOQ).

-

MQC (Mid): 50 ng/mL.

-

HQC (High): 400 ng/mL.

-

Acceptance: Accuracy must be within ±15% of nominal value (±20% for LLOQ).

Matrix Effect Evaluation

Compare the peak area of NODDV-d6 spiked into extracted blank plasma vs. NODDV-d6 in neat solution.

-

Calculation:

-

Requirement: MF should be between 0.85 and 1.15. If MF < 0.8, ion suppression is occurring; consider switching column chemistry or using a diverter valve to dump the first 1.0 min of flow.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

-

Sauvé, S., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma. Journal of Chromatography B. Link

-

MassBank Europe. (2023). Mass Spectrum of N,O-Didesmethylvenlafaxine (Record AU201702).[5]Link

-

Hermann, M., et al. (2008). Serum concentrations of venlafaxine and its metabolites in heterozygous carriers of CYP2D6 alleles.[1][6] European Journal of Clinical Pharmacology.[1] Link

Sources

- 1. s3.pgkb.org [s3.pgkb.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,O-Didesmethylvenlafaxine | C15H23NO2 | CID 3451347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ildcare.nl [ildcare.nl]

Application Note: High-Efficiency Solid Phase Extraction (SPE) of Venlafaxine and Major Metabolites from Biological Matrices

[1]

Executive Summary & Scientific Context

Venlafaxine (VEN) is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for major depressive disorder.[1][2] Its clinical efficacy and safety profile are heavily dependent on its metabolic conversion.[1] VEN is metabolized primarily by CYP2D6 into its major active metabolite, O-desmethylvenlafaxine (ODV) (also marketed as Desvenlafaxine), and to a lesser extent by CYP3A4 into N-desmethylvenlafaxine (NDV) .[1]

The Bioanalytical Challenge

Quantifying VEN and ODV simultaneously presents a specific physicochemical challenge:

-

Venlafaxine: Lipophilic (LogP ~3.2), basic amine (pKa ~9.4).[1]

-

ODV: More polar (LogP ~0.3-0.8) due to the phenolic hydroxyl group, yet still basic.

Standard Liquid-Liquid Extraction (LLE) often yields poor recovery for the polar metabolite (ODV) or suffers from ion suppression due to phospholipid carryover.[1] Therefore, Mixed-Mode Strong Cation Exchange (MCX) is the scientifically preferred methodology.[1] It utilizes the positive charge of the amine group at low pH to "lock" the analytes to the sorbent, allowing aggressive washing of interferences before elution.

Metabolic Pathway & Analyte Logic

Figure 1: Metabolic pathway of Venlafaxine highlighting the physicochemical properties dictating SPE selection.[1][3]

Method Selection Strategy

We define two protocols below. Protocol A is the "Gold Standard" for maximum cleanliness and sensitivity (ideal for low-level PK studies).[1] Protocol B is a "Rapid Workflow" for high-throughput clinical labs.[1]

| Feature | Protocol A: Mixed-Mode MCX (Traditional) | Protocol B: Mixed-Mode MCX ( Rapid/PRiME ) |

| Mechanism | Cation Exchange + Reversed Phase | Cation Exchange + Reversed Phase |

| Steps | 4 Steps (Condition, Load, Wash, Elute) | 3 Steps (Load, Wash, Elute) |

| Cleanliness | Ultra-High (Removes >99% Phospholipids) | High (Removes >95% Phospholipids) |

| Throughput | Moderate | High (No conditioning required) |

| Recommended For | R&D, PK Studies, Low LOQ reqs (<1 ng/mL) | High-volume Clinical Tox, TDM |

Protocol A: Gold Standard Mixed-Mode Cation Exchange

Target Sorbent: Polymeric Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C).[1] Sorbent Mass: 30 mg (plate) or 60 mg (cartridge).[1]

Reagents Preparation[4][5][6]

-

Loading Buffer: 4% Phosphoric Acid (

) in water.[1] -

Wash Solvent 2: 100% Methanol (MeOH).[1]

-

Elution Solvent: 5% Ammonium Hydroxide (

) in 50:50 Acetonitrile:Methanol.[1]

Step-by-Step Workflow

-

Sample Pre-treatment:

-

Conditioning:

-

Loading:

-

Load pre-treated sample at low flow rate (1 mL/min).

-

Critical: Do not let the cartridge dry out completely.[1]

-

-

Wash 1 (Aqueous/Acidic):

-

Wash 2 (Organic):

-

Elution:

-

Post-Processing:

-

Evaporate to dryness under

at 40°C. -

Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

-

Protocol B: Rapid "Load-Wash-Elute" (3-Step)

Target Sorbent: Wettable Mixed-Mode Cation Exchange (e.g., Oasis PRiME MCX).[1]

This protocol skips conditioning/equilibration, relying on the water-wettable nature of modern polymeric sorbents.[6]

Experimental Workflow Diagram

Figure 2: The chemical logic driving the Mixed-Mode Cation Exchange workflow.

LC-MS/MS Validation Parameters

To validate this protocol, the following LC-MS/MS conditions are recommended.

Chromatography:

-

Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm).[1] Phenyl phases often provide better selectivity for the isomeric metabolites.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3-5 minutes.

Mass Spectrometry (MRM Transitions):

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Venlafaxine | 278.2 | 58.1 / 260.2 | 30 | 25 |

| O-desmethylvenlafaxine | 264.2 | 58.1 / 107.1 | 30 | 25 |

| N-desmethylvenlafaxine | 264.2 | 58.1 / 84.1 | 30 | 25 |

| Venlafaxine-d6 (IS) | 284.2 | 64.1 | 30 | 25 |

Expected Performance Data

Based on validation studies using MCX sorbents [1][2]:

| Parameter | Venlafaxine | O-desmethylvenlafaxine |

| Recovery (%) | 90 - 98% | 85 - 95% |

| Matrix Effect (%) | < 10% (Ion Suppression) | < 12% (Ion Suppression) |

| LLOQ (ng/mL) | 0.5 - 1.0 | 0.5 - 1.0 |

| Linearity Range | 1 - 500 ng/mL | 1 - 500 ng/mL |

Troubleshooting Guide

Issue: Low Recovery of ODV (Polar Metabolite)

-

Cause: The wash step may be too aggressive if the pH wasn't controlled.

-

Fix: Ensure the sample is acidified to pH < 3 before loading.[1] If the pH is > 5, the amine may not be fully protonated, leading to breakthrough during the load or wash steps.

Issue: High Backpressure during Loading

-

Cause: Protein precipitation clogging the frit.[1]

-

Fix: Centrifuge the acidified sample at 10,000 x g for 5 minutes before loading onto the SPE plate.

Issue: Peak Tailing in LC-MS

References

-

Ahmad, S. et al. (2016).[1][10] "Solid phase extraction and LC-MS/MS method for quantification of venlafaxine and its active metabolite O-desmethyl venlafaxine in rat plasma." Journal of the Chilean Chemical Society.

-

Waters Corporation. "Oasis MCX Protocol for Basic Drugs."[1] Waters Application Notes. [1]

-

Phenomenex. "Strata-X-C Efficient Extraction of Basic Drugs from Biological Matrices."[1] Phenomenex Technical Notes.

-

Liu, Y. et al. (2018).[1] "Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma." Journal of Chromatography B.

Sources

- 1. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn2.hubspot.net [cdn2.hubspot.net]

- 4. lcms.cz [lcms.cz]

- 5. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 6. lcms.cz [lcms.cz]

- 7. phenomenex.com [phenomenex.com]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. waters.com [waters.com]

- 10. SOLID PHASE EXTRACTION AND LC-MS/MS METHOD FOR QUANTIFICATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN RAT PLASMA | Journal of the Chilean Chemical Society [jcchems.com]

Application Note: A Strategic Guide to HPLC Column Selection for the Separation of Venlafaxine and Its Major Metabolites

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive application note provides a detailed guide for the selection of High-Performance Liquid Chromatography (HPLC) columns and the development of robust separation methods for the antidepressant drug Venlafaxine and its primary metabolites: O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (DDV). Moving beyond a simple protocol, this guide delves into the causal relationships between analyte physicochemical properties, stationary phase chemistry, and mobile phase parameters. We will explore the critical role of mobile phase pH in controlling the retention and selectivity of these ionizable compounds. A step-by-step protocol for a reliable starting method is provided, alongside a logical workflow to guide method development and optimization.

Introduction: The Importance of Selective Metabolite Analysis

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, anxiety, and panic disorders.[1] Following administration, Venlafaxine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its major active metabolite, O-desmethylvenlafaxine (ODV).[2][3] ODV exhibits a pharmacological activity profile similar to the parent drug and contributes significantly to the overall therapeutic effect.[4] Other metabolites, such as N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (DDV), are also formed.[4]

The accurate and selective quantification of Venlafaxine and its metabolites in biological matrices is crucial for a variety of applications:

-

Therapeutic Drug Monitoring (TDM): To optimize dosing regimens and minimize adverse effects for individual patients.

-

Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug.

-

Toxicology: To investigate cases of overdose or adverse drug reactions.

-

Drug Metabolism Studies: To characterize metabolic pathways and potential drug-drug interactions.[5]

Achieving a robust and reproducible separation of these structurally similar compounds by HPLC requires a strategic approach to method development, beginning with the foundational choice of the analytical column.

Understanding the Analytes: The Key to Method Development

The chromatographic behavior of a molecule is dictated by its physicochemical properties. Venlafaxine and its metabolites are basic compounds due to the presence of a tertiary (or secondary) amine group. This functional group is ionizable, and its charge state is dependent on the pH of the surrounding environment. The pKa is the pH at which the compound is 50% ionized and 50% unionized. For basic compounds like Venlafaxine, at a pH below the pKa, the amine group will be protonated (positively charged), while at a pH above the pKa, it will be in its neutral, free base form. This property is the single most important factor to consider in method development.

Table 1: Physicochemical Properties of Venlafaxine and Key Metabolites

| Compound | Structure | Molecular Formula | MW ( g/mol ) | pKa (Amine) | LogP |

| Venlafaxine (VFX) |  | C₁₇H₂₇NO₂ | 277.40 | ~9.4[2][6] | 3.04[7] |

| O-desmethylvenlafaxine (ODV) |  | C₁₆H₂₅NO₂ | 263.38 | ~10.04*[8] | 2.6[9] |

| N-desmethylvenlafaxine (NDV) |  | C₁₆H₂₅NO₂ | 263.38 | ~10-11 | Lower than VFX |

| N,O-didesmethylvenlafaxine (DDV) |  | C₁₅H₂₃NO₂ | 249.35 | ~10-11 | Lowest of the group |

*Note: ODV also possesses a weakly acidic phenolic hydroxyl group (pKa ~10). **Note: pKa values for secondary amines (NDV, DDV) are typically slightly higher than for tertiary amines. LogP values are estimated based on structural polarity changes.

As seen in Table 1, the metabolites become progressively more polar (lower LogP) with the loss of methyl groups. This difference in hydrophobicity is the primary basis for their separation in reversed-phase chromatography.

Part I: Strategic Column Selection

For the separation of moderately polar compounds like Venlafaxine and its metabolites, Reversed-Phase HPLC is the universally preferred mode. In this technique, a non-polar stationary phase is used with a polar mobile phase, and analytes are retained based on their hydrophobicity.

The Workhorse: C18 (ODS) Columns

Octadecylsilane (C18) columns are the most widely used and versatile reversed-phase columns, making them the ideal starting point for this application.

-

Mechanism: The primary retention mechanism is hydrophobic (van der Waals) interactions between the C18 alkyl chains and the non-polar regions of the analytes (e.g., the cyclohexyl and phenyl rings).

-

Recommendation: A modern, high-purity, end-capped C18 column is recommended. End-capping neutralizes residual silanol groups (Si-OH) on the silica surface, which can cause undesirable secondary ionic interactions with the basic amine groups of the analytes, leading to poor peak shape (tailing). Many successful separations of Venlafaxine have been achieved using C18 columns.[10][11][12]

Alternative Selectivity: Phenyl-Hexyl Columns

When C18 columns fail to provide adequate resolution between structurally similar compounds, a Phenyl-Hexyl phase can offer a powerful alternative.

-

Mechanism: In addition to hydrophobic interactions, the phenyl groups in the stationary phase can induce π-π interactions with the aromatic rings of Venlafaxine and its metabolites. This provides a different selectivity mechanism that can be exploited to resolve closely eluting peaks.

-